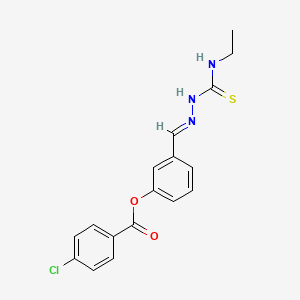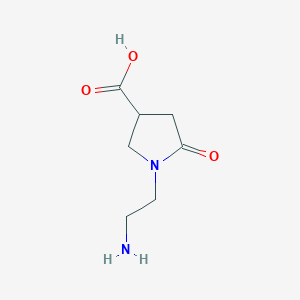![molecular formula C18H15N3O3S B12042666 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxole-5-carbaldehyde ((2E)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is a complex organic compound that features a benzodioxole ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxole-5-carbaldehyde ((2E)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves the following steps:
Formation of 1,3-benzodioxole-5-carbaldehyde: This can be achieved through the oxidation of 1,3-benzodioxole-5-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Synthesis of (2E)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazine: This intermediate can be prepared by the condensation of 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions.
Condensation Reaction: The final step involves the condensation of 1,3-benzodioxole-5-carbaldehyde with (2E)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazine in the presence of a suitable catalyst, such as acetic acid, to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxole-5-carbaldehyde ((2E)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 1,3-benzodioxole-5-carboxylic acid.
Reduction: 1,3-benzodioxole-5-methanol.
Substitution: 1,3-benzodioxole-5-carbaldehyde derivatives with substituted phenyl rings.
Scientific Research Applications
1,3-benzodioxole-5-carbaldehyde ((2E)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel organic materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde ((2E)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole-5-carbaldehyde: A simpler analog without the thiazole and hydrazone moieties.
(2E)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone: Lacks the benzodioxole ring.
4-methoxybenzaldehyde: Contains only the methoxy-substituted benzaldehyde moiety.
Uniqueness
1,3-benzodioxole-5-carbaldehyde ((2E)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is unique due to its combination of the benzodioxole, thiazole, and hydrazone functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15N3O3S/c1-22-14-5-3-13(4-6-14)15-10-25-18(20-15)21-19-9-12-2-7-16-17(8-12)24-11-23-16/h2-10H,11H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
KKVKGEUFPXGIDV-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042592.png)

![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042607.png)
![5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12042614.png)
![4-Chloro-N-[2-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12042618.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12042629.png)
![2-(4-chlorophenyl)sulfanyl-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide](/img/structure/B12042632.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12042639.png)
![N-[(4-Methoxyphenyl)methyl]-N-methylguanidine](/img/structure/B12042642.png)
![(1S,4S,5S)-5-(4-Methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12042645.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12042647.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12042651.png)
![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)
